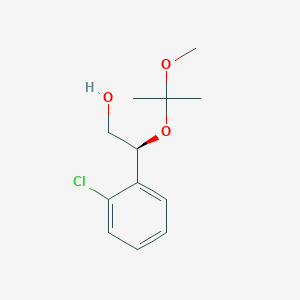
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol is an organic compound with the molecular formula C12H17ClO3. It is characterized by the presence of a chloro group, a methoxy group, and a benzene ring, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol typically involves the reaction of 2-chlorobenzaldehyde with 1-methoxy-1-methylethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines, thiols, or other substituted derivatives.
科学的研究の応用
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methoxyethane: A colorless gaseous ether with the formula CH3OCH2CH3, used as a solvent and anesthetic.
1-Ethoxy-1-methoxyethane: Another ether with similar structural features, used in various chemical applications.
Uniqueness
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its chloro and methoxy groups, along with the benzene ring, make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
特性
分子式 |
C12H17ClO3 |
|---|---|
分子量 |
244.71 g/mol |
IUPAC名 |
(2S)-2-(2-chlorophenyl)-2-(2-methoxypropan-2-yloxy)ethanol |
InChI |
InChI=1S/C12H17ClO3/c1-12(2,15-3)16-11(8-14)9-6-4-5-7-10(9)13/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1 |
InChIキー |
QUPRJTSYYPDYRM-LLVKDONJSA-N |
異性体SMILES |
CC(C)(OC)O[C@H](CO)C1=CC=CC=C1Cl |
正規SMILES |
CC(C)(OC)OC(CO)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


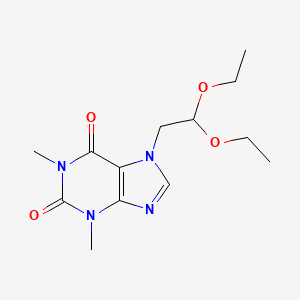

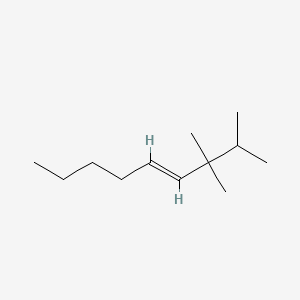
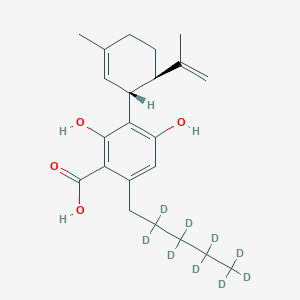

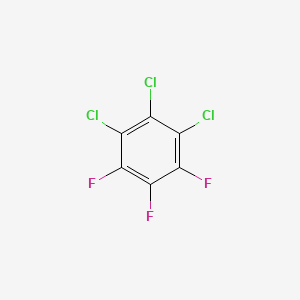
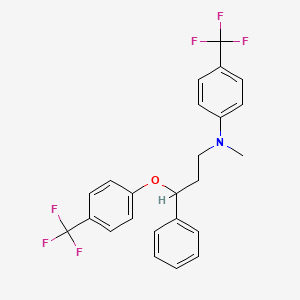

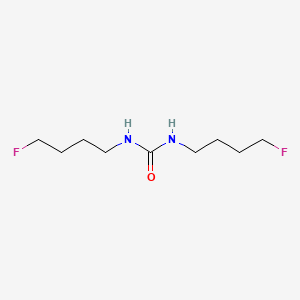

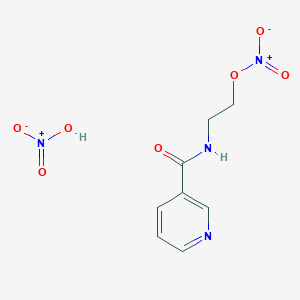
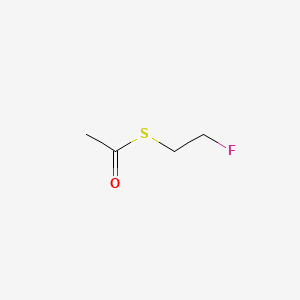

![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
